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Compound of Interest

Compound Name: 4-Chloro Trazodone hydrochloride

Cat. No.: B1431229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloro Trazodone hydrochloride is an analog of Trazodone hydrochloride, a well-

established antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).

As an analytical standard and potential impurity or metabolite of Trazodone, a thorough

understanding of its spectroscopic properties is crucial for quality control, metabolic studies,

and new drug development. This technical guide provides a comprehensive overview of the

spectroscopic analysis of 4-Chloro Trazodone hydrochloride, covering Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While complete,

officially published spectral data for 4-Chloro Trazodone hydrochloride is not readily

available in the public domain, this guide utilizes data from commercially available standards

and provides a comparative analysis with the well-characterized parent compound, Trazodone

hydrochloride.

Chemical Structure
4-Chloro Trazodone hydrochloride is structurally similar to Trazodone hydrochloride, with the

key difference being the substitution of a chlorine atom at the fourth position of the

phenylpiperazine moiety.

IUPAC Name: 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-

one hydrochloride
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Spectroscopic Data
Due to the limited availability of public domain spectra for 4-Chloro Trazodone hydrochloride,

the following tables provide a summary of expected and reported data, with comparative data

for Trazodone hydrochloride for reference. The data for the 4-chloro analog is based on

information from suppliers of analytical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Assignment
Trazodone Hydrochloride

(Reference)

4-Chloro Trazodone

Hydrochloride (Expected)

Aromatic Protons

(triazolopyridine)
δ 7.20-7.80 (m, 4H) δ 7.20-7.80 (m, 4H)

Aromatic Protons

(chlorophenyl)
δ 6.80-7.30 (m, 4H)

δ ~7.25 (d, 2H), ~6.90 (d, 2H)

(AA'BB' system)

-NCH₂- (propyl) δ ~4.15 (t, 2H) δ ~4.15 (t, 2H)

-CH₂- (propyl, middle) δ ~2.10 (quint, 2H) δ ~2.10 (quint, 2H)

-NCH₂- (piperazine, propyl

side)
δ ~2.60 (t, 2H) δ ~2.60 (t, 2H)

-NCH₂- (piperazine, ring) δ ~3.20 (t, 4H) δ ~3.20 (t, 4H)

-NCH₂- (piperazine, ring) δ ~2.70 (t, 4H) δ ~2.70 (t, 4H)

Note: Chemical shifts (δ) are in ppm. The expected spectrum for the 4-chloro derivative will

show a simplification of the chlorophenyl proton signals from a complex multiplet to a more

defined AA'BB' system due to the para-substitution.

Table 2: ¹³C NMR Spectroscopic Data
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Assignment
Trazodone Hydrochloride

(Reference)

4-Chloro Trazodone

Hydrochloride (Expected)

C=O ~155 ~155

Aromatic Carbons

(triazolopyridine)
110-150 110-150

Aromatic Carbons

(chlorophenyl)
115-152

~117 (C3'), ~129 (C2'), ~128

(C4'-Cl), ~150 (C1')

-NCH₂- (propyl) ~58 ~58

-CH₂- (propyl, middle) ~25 ~25

-NCH₂- (piperazine, propyl

side)
~53 ~53

-NCH₂- (piperazine, ring) ~48 ~48

Note: The primary difference in the ¹³C NMR spectrum is expected in the chemical shifts of the

carbons in the chlorophenyl ring, particularly the carbon bearing the chlorine atom (C4').

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

~3400 N-H stretch (from hydrochloride salt)

~3050 Aromatic C-H stretch

~2950, ~2850 Aliphatic C-H stretch

~1660 C=O stretch (amide)

~1600, ~1480 C=C stretch (aromatic)

~1240 C-N stretch

~820 C-H out-of-plane bend (para-substituted phenyl)

~750 C-Cl stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Parameter Value (for 4-Chloro Trazodone)

Molecular Formula C₁₉H₂₂ClN₅O

Molecular Weight 371.87 g/mol

Monoisotopic Mass 371.1513 Da

Expected [M+H]⁺ 372.1587

Key Fragmentation Ions
m/z 195 (4-chlorophenylpiperazine fragment),

m/z 177 (triazolopyridinone-propyl fragment)

Experimental Protocols
Sample Preparation

NMR: Dissolve approximately 5-10 mg of 4-Chloro Trazodone hydrochloride in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1431229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

MS (ESI): Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent system

such as acetonitrile/water with 0.1% formic acid for positive ion mode analysis.

Instrumentation and Analysis
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR: Record the FT-IR spectrum using an ATR accessory over a range of 4000-400 cm⁻¹.

MS: Perform mass analysis using an electrospray ionization (ESI) source coupled to a

quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. Obtain a full scan mass

spectrum to determine the [M+H]⁺ ion and perform tandem MS (MS/MS) to elucidate the

fragmentation pattern.

Signaling Pathway and Experimental Workflow
Trazodone's Mechanism of Action: SARI
Trazodone and its analogs, including 4-Chloro Trazodone, are classified as Serotonin

Antagonist and Reuptake Inhibitors (SARIs). Their primary mechanism of action involves a dual

effect on the serotonergic system.[4]
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Caption: Mechanism of action of 4-Chloro Trazodone as a SARI.

This diagram illustrates that 4-Chloro Trazodone both inhibits the reuptake of serotonin by

blocking the serotonin transporter (SERT) and antagonizes the 5-HT2A receptor, modulating

downstream signaling pathways.

Experimental Workflow for Spectroscopic Analysis
A logical workflow is essential for the comprehensive spectroscopic characterization of a

pharmaceutical compound.
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Caption: Workflow for the spectroscopic analysis of 4-Chloro Trazodone HCl.

This workflow outlines the process from obtaining the sample to the final analysis and reporting

of the spectroscopic data.

Conclusion
The spectroscopic analysis of 4-Chloro Trazodone hydrochloride is a critical aspect of its

characterization for use as an analytical standard and in pharmaceutical research. While a

complete set of publicly available spectral data is currently limited, this guide provides the

expected spectroscopic features based on its chemical structure and in comparison to its
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parent compound, Trazodone hydrochloride. The provided experimental protocols and

workflows offer a solid foundation for researchers to perform a comprehensive analysis of this

compound. Further publication of detailed spectroscopic data by manufacturers or researchers

would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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